

Elenbecestat Clinical Trials: A Technical Support Guide for Researchers

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Compound of Interest

Compound Name: Elenbecestat

Cat. No.: B1192693

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This technical support center provides detailed information on the side effects and adverse events associated with **Elenbecestat**, a BACE1 inhibitor previously under investigation for the treatment of Alzheimer's disease. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in understanding the safety profile of this compound as observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the overall outcome of the **Elenbecestat** clinical trial program?

The Phase III clinical trial program for **Elenbecestat**, known as MISSION AD (consisting of studies MISSION AD1 and MISSION AD2), was discontinued.^{[1][2][3]} The decision, made by the Data Safety Monitoring Board (DSMB), was based on an "unfavorable risk-benefit ratio," with the adverse event profile of **Elenbecestat** being worse than that of the placebo.^{[1][3][4]}

Q2: What were the most common side effects observed in the **Elenbecestat** clinical trials?

Data from the Phase II clinical trial (Study 202) identified the following as the six most common adverse events:

- Upper respiratory tract infection^{[5][6]}
- Abnormal dreams and nightmares^{[5][6]}
- Contact dermatitis^{[5][6]}

- Headache[5][6]
- Diarrhea[5][6]
- Falls[5][6]

Quantitative data detailing the frequency of specific adverse events from the discontinued Phase III MISSION AD trials have not been made publicly available in detail.

Adverse Events Data from Clinical Trials

The following tables summarize the available information on adverse events from the **Elenbecestat** clinical trials.

Table 1: Common Treatment-Emergent Adverse Events in Phase II (Study 202)

Adverse Event	Reported Occurrence	Quantitative Data
Upper respiratory tract infection	Yes	Not specified
Abnormal dreams and nightmares	Yes	Not specified
Contact dermatitis	Yes	Not specified
Headache	Yes	Not specified
Diarrhea	Yes	Not specified
Falls	Yes	Not specified

Note: Specific percentages for the treatment and placebo groups are not detailed in the available public documents.

Table 2: Adverse Events in Phase III (MISSION AD1 & AD2)

Adverse Event Category	Outcome	Specific Adverse Events and Frequencies
Overall Profile	Unfavorable risk-benefit ratio compared to placebo	Not publicly disclosed
Reason for Discontinuation	Worse adverse event profile than placebo	Not publicly disclosed

Experimental Protocols

Study 202 (Phase II)

- Objective: To evaluate the safety, tolerability, and dose-dependent effects of **Elenbecestat** on amyloid-beta (A β) levels in the brain and cerebrospinal fluid (CSF).
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[2\]](#)[\[7\]](#)
- Participants: 70 individuals with mild cognitive impairment (MCI) or mild to moderate dementia due to Alzheimer's disease, with confirmed brain amyloid pathology.[\[2\]](#)[\[7\]](#)
- Treatment Arms: Participants were randomized to receive one of three daily doses of **Elenbecestat** (5 mg, 15 mg, or 50 mg) or a placebo.[\[7\]](#)
- Duration: 18 months.[\[2\]](#)[\[7\]](#)
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Changes in brain amyloid levels measured by PET scans and CSF A β levels.

MISSION AD Program (Phase III - MISSION AD1 & MISSION AD2)

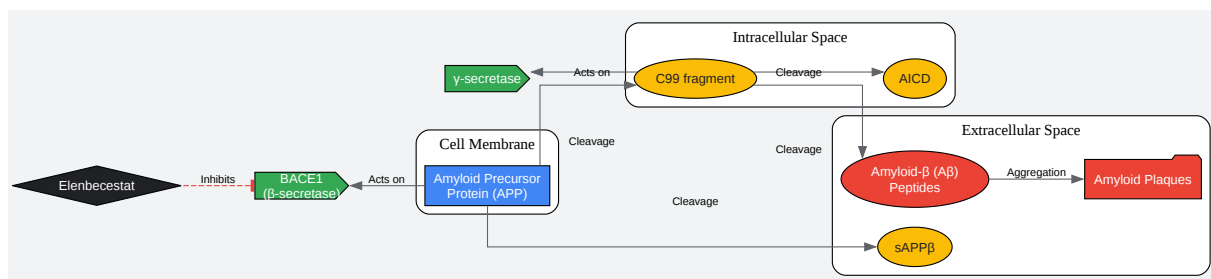
- Objective: To evaluate the efficacy and safety of **Elenbecestat** in treating early Alzheimer's disease.

- Study Design: Two identical, global, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[3][8]
- Participants: Approximately 2,100 individuals with early Alzheimer's disease (MCI due to AD or mild AD dementia) with confirmed brain amyloid pathology.[8]
- Treatment Arms: Participants were randomized to receive either 50 mg of **Elenbecestat** or a placebo daily.[8][9]
- Duration: 24 months.[9][10]
- Primary Endpoint: Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB).
- Status: Terminated early due to an unfavorable risk-benefit ratio.[3][4]

Visualizations

Elenbecestat's Mechanism of Action: BACE1 Inhibition

Elenbecestat is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta ($A\beta$) peptides. These peptides can aggregate to form the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting BACE1, **Elenbecestat** aimed to reduce the production of $A\beta$ and thereby slow the progression of the disease.

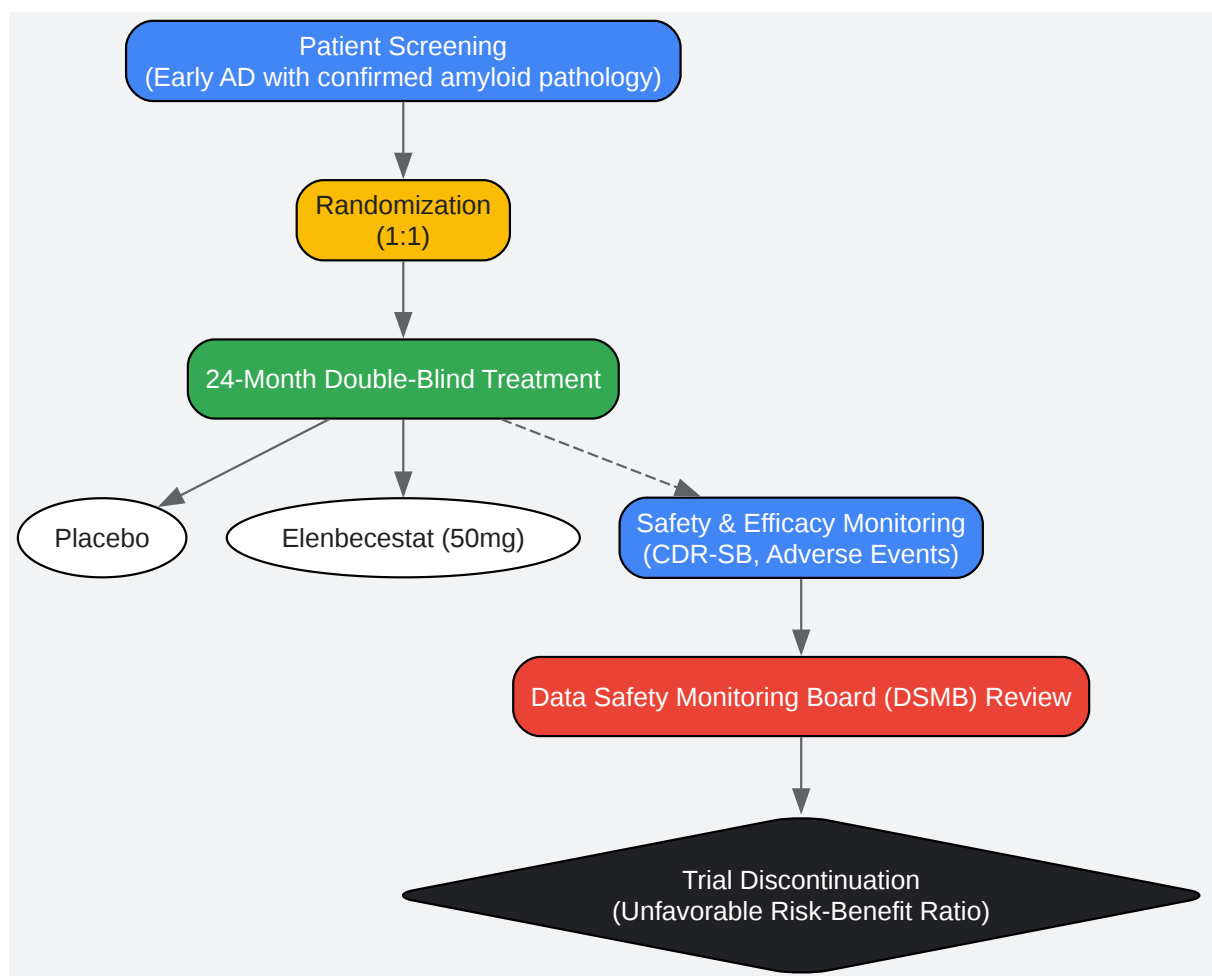


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Caption: **Elenbecestat** inhibits BACE1, a key enzyme in the amyloidogenic pathway.

Experimental Workflow for **Elenbecestat** Clinical Trials

The following diagram illustrates the general workflow for the Phase III MISSION AD clinical trials, from patient screening to the eventual discontinuation of the studies.



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Caption: Workflow of the **Elenbecestat** MISSION AD Phase III clinical trials.

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